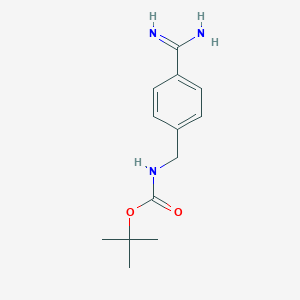

4-Boc-aminomethylbenzamidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 4-Boc-aminomethylbenzamidine involves multiple steps, including regioselective amidomethylation and protection/deprotection strategies. For example, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a compound with structural similarities, was efficiently synthesized from 4-aminobenzoic acid through regioselective amidomethylation with hydroxymethylphthalimide, demonstrating the synthetic versatility of these compounds (Pascal et al., 2000).

Molecular Structure Analysis

Computational and spectroscopic methods, including density functional theory (DFT) and nuclear magnetic resonance (NMR), are employed to elucidate the molecular structure and electronic properties of similar compounds. For instance, the molecular modeling of 4-(Boc-amino) pyridine provided insights into its vibrational frequencies, NMR chemical shifts, and nonlinear optical (NLO) properties, highlighting the significance of structural analysis in understanding the behavior of these compounds (Vural, 2015).

Chemical Reactions and Properties

4-Boc-aminomethylbenzamidine and its derivatives participate in various chemical reactions, such as [4+2] annulation and intramolecular cyclization, to yield complex structures with potential biological activity. These reactions showcase the compound's reactivity and its application in synthesizing biologically relevant molecules (Ren et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are critical for the practical application of 4-Boc-aminomethylbenzamidine derivatives. For example, the synthesis, crystal structures, and luminescence properties of Mn(II) and Cd(II) thiocyanate coordination compounds with 4-(Boc-amino)pyridine as a co-ligand have been explored, revealing the impact of molecular structure on physical properties (Suckert et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and chemical modifications, are essential for the development of novel compounds and materials. The acid-facilitated debenzylation of N-Boc, N-Benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives illustrates the strategic use of protective groups to control reactivity and stability during synthetic processes (Ji et al., 2012).

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals and Medicinal Chemistry :

- Development of therapeutic alternatives for glaucoma using 4-aminobenzamidine dihydrochloride (4-AD), a degradation product of diminazene aceturate, which shows anti-glaucoma potential (Cesar et al., 2020).

- Application in the large-scale synthesis of melagatran, a thrombin inhibitor, where 4-aminomethylbenzamidine serves as a key intermediate (Lila et al., 1998).

- Synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) for pseudopeptide synthesis, useful in peptidomimetics and combinatorial chemistry (Pascal et al., 2000).

Biochemical Research and Analysis :

- Use in affinity adsorbents for separation of plasmin and plasminogen in biochemical assays (Kasai et al., 1985).

- Application in the synthesis of light-harvesting peptides, incorporating redox-active amino acids in peptide assemblies for studying photoinitiated electron or energy transfer (McCafferty et al., 1995).

Chemical and Structural Analysis :

- Computational studies on the structure and spectroscopic properties of 4-(Boc-amino) pyridine, providing insights into molecular modeling and electronic properties (Vural, 2015).

- Employed in the synthesis of epoxy amino acids and derivatives, contributing to the study of amino acid structure and properties (Krishnamurthy et al., 2014).

Material Science and Engineering :

- Utilized in electropolymerization studies for the synthesis and characterization of polymers applied in electrochemical transducers, with potential applications in developing immunosensors for diseases like dengue (Santos et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

The compound is a derivative of benzamidine, which is known to be a potent inhibitor of serine proteases . This suggests that 4-Boc-aminomethylbenzamidine might interact with its targets in a similar manner, potentially inhibiting their activity and leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Boc-aminomethylbenzamidine . These factors could include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific characteristics of the target cells or tissues.

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUMMNTYOXBYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Boc-aminomethylbenzamidine | |

CAS RN |

162696-15-3 | |

| Record name | 162696-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)